3-(3-Methylcyclohex-1-en-1-yl)thiophene
CAS No.: 89929-84-0
Cat. No.: VC14256336
Molecular Formula: C11H14S
Molecular Weight: 178.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89929-84-0 |
|---|---|
| Molecular Formula | C11H14S |
| Molecular Weight | 178.30 g/mol |
| IUPAC Name | 3-(3-methylcyclohexen-1-yl)thiophene |
| Standard InChI | InChI=1S/C11H14S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h5-9H,2-4H2,1H3 |
| Standard InChI Key | DTDLJXNZNYAVOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(=C1)C2=CSC=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(3-Methylcyclohex-1-en-1-yl)thiophene is C₁₁H₁₄S, with a molecular weight of 178.30 g/mol. Its structure consists of a five-membered aromatic thiophene ring (C₄H₃S) linked to a cyclohexene ring bearing a methyl group at the 3-position (Figure 1). The cyclohexene moiety introduces a non-planar, conjugated system that enhances electronic delocalization, making the compound suitable for optoelectronic applications .
Key structural features:
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Thiophene ring: A sulfur-containing aromatic system with delocalized π-electrons.
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Cyclohexene substituent: A six-membered ring with a double bond (C=C) at the 1-position and a methyl group at the 3-position.
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Conjugation: The planar thiophene and non-planar cyclohexene create a hybrid conjugated system, influencing reactivity and electronic properties .
Synthesis Methods
Friedel-Crafts Alkylation
A common synthesis route involves the Friedel-Crafts alkylation of thiophene with a 3-methylcyclohexenyl halide (e.g., chloride or bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a base (e.g., K₂CO₃) under reflux conditions. This method achieves moderate to high yields (60–80%) and is scalable for industrial production.
Reaction conditions:
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Substrate: Thiophene + 3-methylcyclohexenyl chloride.
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Catalyst: K₂CO₃ or AlCl₃.
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Solvent: Dichloroethane or toluene.
Cyclization of Precursors
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 245–250°C (estimated) | |
| Density | 1.12 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF) | |
| Refractive Index | 1.58–1.60 |
The compound exhibits moderate thermal stability (decomposition >250°C) and a characteristic UV-Vis absorption band at λₘₐₓ = 270–280 nm due to π→π* transitions in the thiophene ring .
Applications
Organic Electronics
The conjugated system of 3-(3-Methylcyclohex-1-en-1-yl)thiophene facilitates charge transport, making it suitable for:
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Organic field-effect transistors (OFETs): As a p-type semiconductor .
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Light-emitting diodes (OLEDs): Enhances electroluminescence efficiency .
Comparison with Analogous Compounds
Future Perspectives
Further research should explore:
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